3-Methoxycyclobutanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZHBPUHGUPFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693370, DTXSID201306039 | |
| Record name | 3-Methoxycyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Methoxycyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-98-5, 1363381-00-3 | |
| Record name | 3-Methoxycyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Methoxycyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYCYCLOBUTANAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Methoxycyclobutanamine and Its Derivatives
Classical and Established Synthetic Routes to the 3-Substituted Cyclobutanamine Core
Established methods for constructing the 3-substituted cyclobutanamine scaffold often involve multi-step linear sequences or strategic ring-forming reactions. These approaches provide a foundational understanding of the chemical principles governing cyclobutane (B1203170) synthesis.
Multi-Step Linear Synthesis Approaches
Multi-step linear syntheses are a common strategy for preparing 3-methoxycyclobutanamine. youtube.comyoutube.com A typical pathway begins with the formation of a cyclobutanone (B123998) intermediate, which can be achieved through various methods, including the oxidation of 3-methoxycyclobutanol. One reported method adapts a hydrogen peroxide-mediated oxidation, catalyzed by tungstic acid, to yield 3-methoxycyclobutanone. The subsequent conversion of the ketone to the amine is often accomplished via reductive amination, using reagents like ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride.
Another linear approach involves the nucleophilic substitution of a suitable leaving group on a pre-existing cyclobutane ring. For example, 3-bromo-1-methoxycyclobutane can react with ammonia (B1221849) in a polar aprotic solvent like DMSO at elevated temperatures to yield this compound. However, the synthesis of the halocyclobutane precursor can be challenging, making this method less favored for industrial-scale production.
A summary of a typical multi-step synthesis is presented below:
| Step | Reactant(s) | Reagent(s) | Product | Key Considerations |
| 1 | γ-butyrolactone precursors | Various | Cyclobutanone | Formation of the core ring structure. |
| 2 | Cyclobutanone | Methyl iodide, base | 3-Methoxycyclobutanone | Introduction of the methoxy (B1213986) group. |
| 3 | 3-Methoxycyclobutanone | Ammonium acetate, sodium cyanoborohydride | This compound | Reductive amination to form the amine. |
Ring-Forming Reactions for Cyclobutane Core Construction
The construction of the cyclobutane ring itself is a critical step, often achieved through [2+2] cycloaddition reactions. baranlab.orgvulcanchem.com These reactions typically involve the photochemical or transition-metal-catalyzed cycloaddition of two alkene components to form the four-membered ring. baranlab.orgvulcanchem.com Keteniminium ions, which are nitrogen analogs of ketenes, have also been shown to be effective in [2+2] cycloadditions with alkenes to form cyclobutaniminium salts, which can then be converted to cyclobutanamines. researchgate.net
Ring-closing metathesis is another powerful tool for forming cyclobutane rings. vulcanchem.com More recent advancements include rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones to furnish monosubstituted cyclobutenes, which can serve as precursors to cyclobutanes. organic-chemistry.org
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. rsc.orgpku.edu.cn Therefore, the development of stereoselective methods for the synthesis of this compound enantiomers and diastereomers is of significant importance.
Asymmetric Catalysis in Cyclobutanamine Synthesis
Asymmetric catalysis offers an efficient route to chiral cyclobutanes, minimizing the need for resolving racemic mixtures. rsc.orgresearchgate.net Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes has been reported as a method to generate chiral, substituted cyclobutanes. rsc.org This reaction proceeds via an asymmetric hydrometallation of the cyclobutene (B1205218) followed by a C-C bond-forming reductive elimination. rsc.org
Cobalt catalysts have also been employed in enantioselective [2+2] cycloadditions between alkynes and alkenes to produce a diverse range of chiral cyclobutenes with high enantioselectivity. nsf.govnih.gov These cyclobutenes can then be further functionalized to yield the desired cyclobutane derivatives. nsf.govnih.gov Additionally, iridium-catalyzed asymmetric ring-opening of bicyclo[1.1.0]butanes has been shown to produce enantioenriched trans-1,1,3-trisubstituted cyclobutanes. chinesechemsoc.org
A summary of catalyst performance in a representative asymmetric reaction is shown below:
| Catalyst System | Ligand | Enantiomeric Excess (ee) | Reference |
| Rhodium-based | Chiral diene | >95% | rsc.org |
| Cobalt-based | Chiral phosphine | 86-97% | nsf.govnih.gov |
| Iridium-based | Phosphoramidite | up to 98% | chinesechemsoc.org |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the context of cyclobutane synthesis, chiral auxiliaries can be used in [2+2] cycloadditions to control the formation of stereocenters. numberanalytics.com The auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. numberanalytics.com After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgrsc.org
Oxazolidinones, for example, are well-established chiral auxiliaries that have been successfully used in various asymmetric transformations, including those leading to the formation of chiral building blocks. wikipedia.orgnih.gov
Resolution Techniques for Enantiomeric Enrichment
Resolution is a classical method for separating a racemic mixture into its individual enantiomers. rsc.orgnih.gov For this compound, this can be achieved through the formation of diastereomeric salts. Reacting the racemic amine with a chiral acid, such as (R)-(-)-mandelic acid, leads to the formation of two diastereomeric salts with different solubilities. This difference allows for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt by treatment with a base.
Enzymatic kinetic resolution is another effective technique. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively acylate one enantiomer of the racemic amine, leaving the other unreacted. This allows for the separation of the acylated and unreacted enantiomers, providing access to both with high enantiomeric purity.
The efficiency of different chiral acids in the resolution of trans-3-methoxycyclobutanamine is compared in the table below:
| Chiral Acid | Solvent | trans Purity (%) | Recovery (%) | Reference |
| (R)-Mandelic acid | Acetone | 99.1 | 62 | |
| L-Tartaric acid | Ethanol (B145695) | 97.5 | 58 |
Sustainable and Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound, aiming to reduce environmental impact and improve safety. mygreenlab.orggarph.co.uk This involves the use of catalytic methods, atom-economical reactions, and safer solvent systems. mygreenlab.orgacs.org
Catalytic approaches are central to the sustainable synthesis of this compound. mygreenlab.org One of the most widely cited methods involves the catalytic hydrogenation of 3-methoxycyclobutanone oxime. This reaction typically employs catalysts such as Ruthenium-on-carbon (Ru/C) or Palladium-on-carbon (Pd/C). The use of Ru/C has been shown to provide higher trans-selectivity, achieving trans/cis ratios of up to 4.6:1. The efficiency of this hydrogenation is also influenced by the solvent, with polar solvents like methanol (B129727) and ethanol enhancing the reaction rate.
Recent advancements in catalysis have also explored the use of iron-based catalysts for related transformations. For example, an iron-catalyzed carboazidation of alkenes has been developed, which, after reduction of the azido (B1232118) group, provides a route to multisubstituted cyclobutylamines. rsc.org While not a direct synthesis of this compound, this methodology highlights the potential of earth-abundant metal catalysis in accessing complex cyclobutane derivatives.
| Catalyst | Substrate | Reaction Type | Key Advantages |
| Ru/C | 3-Methoxycyclobutanone oxime | Hydrogenation | High trans-selectivity. |
| Pd/C | 3-Methoxycyclobutanone oxime | Hydrogenation | Effective for amine formation. |
| Fe(OTf)₃ | Alkenes | Carboazidation | Utilizes an earth-abundant metal. rsc.org |
Efforts to make the synthesis of cyclobutane derivatives more environmentally friendly include the exploration of solvent-free and alternative solvent systems. mdpi.comnih.gov Solvent-free reactions, often facilitated by techniques like ball-milling, can lead to increased reactivity and selectivity while eliminating the environmental burden of solvents. mdpi.comdergipark.org.tr For instance, the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles has been achieved in a solvent-free system using a copper nanoparticle catalyst. beilstein-journals.org
Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free conditions and can dramatically reduce reaction times from hours to minutes. dergipark.org.tr While specific applications to this compound are not widely reported, the successful synthesis of other N-alkylcyclobutanamines using microwave irradiation highlights its potential.
The use of greener solvents is also a key strategy. garph.co.uk Water is an attractive solvent due to its low cost and environmental benignity. researchgate.net Research has shown that some reactions can be effectively carried out in aqueous media, sometimes with the aid of surfactants to solubilize non-polar reactants. rsc.org While the synthesis of this compound often utilizes organic solvents like methanol or ethanol, the broader trend in green chemistry is to move towards more sustainable solvent choices. garph.co.uk
| Technique | Reaction Type | Key Advantages |
| Ball-milling | Cycloaddition | Solvent-free, scalable. nih.gov |
| Microwave Irradiation | Reductive amination | Reduced reaction times, improved yields. dergipark.org.tr |
| Aqueous Media | Various | Environmentally benign solvent. researchgate.net |
Catalytic and Atom-Economical Methodologies
Flow Chemistry and Continuous Processing for Scalable Synthesis of this compound Analogues
Flow chemistry, or continuous processing, offers significant advantages for the scalable synthesis of fine chemicals, including analogues of this compound. vapourtec.combeilstein-journals.org This technology involves running chemical reactions in a continuous stream through a reactor, which allows for enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. vapourtec.comnih.gov
The industrial production of related compounds, such as 2-(2,4-dichlorophenyl)cyclobutanamine, can be enhanced by the use of continuous flow reactors and automated systems to improve efficiency and scalability. For the synthesis of N-ethylcyclobutanamine, continuous flow processes are suggested for industrial-scale production to increase yield and maintain purity.
Key benefits of flow chemistry include superior heat and mass transfer, which is particularly advantageous for highly exothermic or fast reactions. mdpi.com This precise control can lead to higher yields and purities. nih.gov Furthermore, reactive intermediates can be generated and used in situ, avoiding the need for isolation and purification of potentially unstable compounds. vapourtec.com While specific examples detailing the flow synthesis of this compound are not prevalent in the reviewed literature, the principles and demonstrated applications for similar structures strongly suggest its applicability. ucl.ac.uk For instance, a continuous-flow process for the Hofmann rearrangement has been developed, a reaction type that can be relevant for amine synthesis. acs.org
| Technology | Key Advantages | Potential Application to this compound Synthesis |
| Continuous Flow Reactors | Enhanced heat and mass transfer, improved safety, scalability. vapourtec.comnih.gov | Scalable production of this compound and its analogues. |
| Automated Systems | Increased efficiency and reproducibility. | Consistent, high-throughput synthesis. |
| Telescoped Reactions | In situ generation and use of intermediates. vapourtec.com | Streamlined multi-step syntheses without intermediate isolation. |
Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold
The this compound scaffold provides a versatile platform for further chemical modification through functional group interconversions and derivatization. solubilityofthings.com These strategies are crucial for exploring structure-activity relationships (SAR) and optimizing the properties of drug candidates.
The primary amine of this compound is a key handle for derivatization. It can readily undergo reactions such as alkylation, acylation, and sulfonylation to introduce a wide variety of substituents. For example, the amine can be reacted with ethyl halides to produce N-ethyl derivatives. Another common transformation is the protection of the amine group, for instance with a Boc (tert-butyloxycarbonyl) group, which can be achieved in a one-pot sequence following hydrogenation of the corresponding oxime.
The methoxy group can also be a site for modification, although this is less commonly reported. The structural rigidity and the presence of both a basic amine and a polar methoxy group make this compound an interesting building block for creating diverse chemical libraries.
Derivatization is also a key strategy in analytical chemistry for improving the detection and quantification of compounds. nih.gov For instance, derivatizing the amine group can enhance its response in mass spectrometry. nih.gov
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Amine | Alkylation | Ethyl halides | N-alkylation. |
| Amine | Acylation/Protection | Boc anhydride (B1165640) | N-Boc protected amine. |
| Alcohol | Sulfonylation | Methanesulfonyl chloride, triethylamine | Mesylate ester. |
| Mesylate | Nucleophilic Substitution | Aqueous ammonia | Amine. |
Elucidation of Reaction Mechanisms and Reactivity Patterns of 3 Methoxycyclobutanamine
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in 3-methoxycyclobutanamine serves as a potent nucleophile, readily participating in a variety of bond-forming reactions at the nitrogen atom. ucalgary.ca Its reactivity is fundamental to its application as a building block in the synthesis of more complex molecules. google.com
Acylation and Alkylation Pathways
The lone pair of electrons on the nitrogen atom allows this compound to react with electrophilic carbon centers in acylation and alkylation reactions. googleapis.com These reactions are standard methods for forming amides and substituted amines, respectively.
Acylation: The reaction with acylating agents, such as acyl chlorides, proceeds readily to form the corresponding N-acyl derivative. This is a classic nucleophilic acyl substitution reaction.
Alkylation: Alkylation of the amine can be achieved using various alkylating agents. google.comgoogleapis.com However, direct alkylation of primary amines with reagents like alkyl halides can sometimes lead to over-alkylation, producing mixtures of secondary and tertiary amines. masterorganicchemistry.com More controlled methods, such as reductive amination, are often preferred for synthesizing specific secondary or tertiary amines. masterorganicchemistry.com In patented synthetic routes, this compound hydrochloride has been used in complex, multi-step alkylation sequences, often involving strong bases like sodium tert-butoxide (NaOtBu) and palladium catalysts to construct specific target molecules. google.com
| Reaction Type | Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Typically performed in an inert solvent, often with a base to neutralize HCl byproduct. | N-Acetyl-3-methoxycyclobutanamine |
| Alkylation | Iodomethane (CH₃I) | Requires a suitable base (e.g., sodium hydride) in an appropriate solvent like THF. googleapis.com | N-Methyl-3-methoxycyclobutanamine |
| Buchwald-Hartwig Amination | Aryl Halides | Palladium catalyst (e.g., Pd(dba)₂), ligand (e.g., BINAP), and a strong base (e.g., NaOtBu) at elevated temperatures. google.com | N-Aryl-3-methoxycyclobutanamine |
Imine and Amide Formation Reactions
Imine Formation: As a primary amine, this compound reacts with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. orgoreview.comoperachem.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, creating a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form a C=N double bond. orgoreview.comlibretexts.org The formation of an imine intermediate is a key step in reductive amination, a powerful method for amine synthesis. masterorganicchemistry.com
Amide Formation: The synthesis of amides from this compound is a crucial transformation, particularly in medicinal chemistry where the amide bond is a common structural motif. growingscience.comresearchgate.net This is typically achieved by coupling the amine with a carboxylic acid using a dehydrating agent or a coupling reagent. growingscience.com Common coupling agents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), when used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), efficiently promote the formation of an active ester intermediate, which then reacts with the amine to yield the final amide product. growingscience.com
| Coupling Agent | Abbreviation | Mechanism Class |
|---|---|---|
| N,N′-Dicyclohexylcarbodiimide | DCC | Carbodiimide growingscience.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide growingscience.com |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Uronium Salt growingscience.com |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |
Transformations Involving the Methoxy (B1213986) Group and its Strategic Utility
The methoxy group (-OCH₃) is a key substituent that significantly modulates the physicochemical properties of the molecule. It enhances solubility in polar solvents and can participate in hydrogen bonding, which may influence interactions with biological targets. The electronic effect of the methoxy group, acting as an electron-donating group through resonance, can also influence the reactivity of the cyclobutane (B1203170) ring.
While direct transformations of the methoxy group itself (e.g., ether cleavage) are less commonly the primary focus, its strategic presence is critical. Replacing the methoxy group with a methyl group, for instance, results in 3-methylcyclobutanamine, a compound with lower polarity and reduced solubility in polar solvents. Conversely, substitution with a hydroxyl group increases polarity and hydrogen-bonding capacity. The choice of the methoxy group is therefore a strategic decision in molecular design to fine-tune properties like solubility, polarity, and biological activity. csic.es
Cyclobutane Ring Transformations and Ring-Opening Reactions
The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which is a driving force for many of its characteristic reactions. This inherent strain makes the ring susceptible to opening under certain thermal or chemical conditions.
Photochemical and Thermal Cycloadditions/Cycloreversions
Cyclobutane rings are central to the field of photochemistry. chemistrytalk.org A fundamental reaction is the [2+2] cycloaddition, where two alkene molecules react under UV light to form a cyclobutane ring. chemistrytalk.orgprinceton.edu The reverse of this process, known as a cycloreversion or retro-[2+2] cycloaddition, can also occur, typically under thermal or photochemical conditions. chemistrytalk.org This reaction involves the cleavage of the cyclobutane ring to yield two alkene fragments. arxiv.org
For this compound, a thermal or photochemical cycloreversion would represent a pathway for ring-opening, driven by the release of strain. While specific studies detailing the photochemical cycloreversion of this compound are not prominent, the principles of photochemistry suggest it is a plausible reaction pathway for the cyclobutane core. chemistrytalk.orgdpvipracollege.ac.in Such reactions are sensitive to the intensity of light and the electronic structure of the molecule. chemistrytalk.orgdpvipracollege.ac.in Additionally, photochemical processes can be used to generate radical intermediates, which can lead to various cyclization or rearrangement reactions. rsc.org
Mechanistic Studies and Kinetic Analysis of Key Transformations
The elucidation of reaction mechanisms involving this compound is crucial for understanding its reactivity and for the rational design of synthetic pathways. While specific experimental and computational studies on the mechanistic intricacies of this particular compound are not extensively documented in publicly available literature, we can infer potential mechanistic pathways and analytical approaches based on studies of analogous cyclobutane derivatives and general principles of physical organic chemistry.
The characterization of transition states is fundamental to understanding the energy barriers and stereochemical outcomes of chemical reactions. For transformations involving this compound, computational methods, particularly Density Functional Theory (DFT), would be the primary tool for elucidating the geometries and energies of transition states. researchgate.netnumberanalytics.comsumitomo-chem.co.jp
Computational studies on the formation of cyclobutane rings from acyclic precursors have demonstrated the power of DFT in identifying transition state structures. For instance, in [2+2] cycloadditions, a concerted or stepwise mechanism can be distinguished by locating the corresponding transition states. d-nb.info Similar approaches could be applied to reactions where this compound is a product.
Illustrative Data Table for a Hypothetical S\N2 Reaction:
This table illustrates hypothetical data that could be generated from DFT calculations for an S\N2 reaction of a leaving group on the cyclobutane ring with a nucleophile.
| Parameter | Value | Description |
| Activation Energy (kcal/mol) | 15 - 25 | The energy barrier for the reaction. |
| C-Nucleophile Distance (Å) | 2.0 - 2.5 | The distance of the forming bond in the transition state. |
| C-Leaving Group Distance (Å) | 2.2 - 2.8 | The distance of the breaking bond in the transition state. |
| Nucleophile-C-Leaving Group Angle (°) | ~180 | Characteristic of an S\N2 transition state. |
This table is illustrative and not based on experimental data for this compound.
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. wikipedia.orgprinceton.edu By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide detailed mechanistic insights. wikipedia.org
For reactions involving this compound, several types of KIE studies could be envisioned. A primary KIE would be expected if a C-H bond at a reacting center is broken in the rate-determining step, for instance, in an elimination reaction to form a cyclobutene (B1205218) derivative. masterorganicchemistry.com The magnitude of the kH/kD value would indicate the extent of bond breaking in the transition state. princeton.edu
Secondary KIEs could provide information about changes in hybridization at a carbon center. For example, in an S\N1 reaction where the amine group acts as a leaving group (after protonation), a change from sp3 to sp2 hybridization at the carbon atom would lead to a secondary KIE. wikipedia.orgepfl.ch Conversely, in a reaction where a nucleophile attacks the cyclobutane ring, a change from sp2 to sp3 hybridization at the reaction center would result in an inverse secondary KIE. epfl.ch
Illustrative Data Table for a Hypothetical Elimination Reaction:
This table shows hypothetical KIE data for an E2 elimination reaction of a derivative of this compound.
| Isotopic Substitution | kH/kD | Interpretation |
| Deuteration at C-H adjacent to the leaving group | ~ 4-7 | Indicates C-H bond breaking in the rate-determining step (Primary KIE). |
| Deuteration at the carbon bearing the leaving group | ~ 1.1-1.2 | Suggests a change from sp3 to sp2 hybridization in the transition state (Secondary KIE). |
This table is illustrative and not based on experimental data for this compound.
Due to the absence of specific studies on this compound, the elucidation of its reaction mechanisms relies on the application of established physical organic principles and computational chemistry techniques to analogous systems. Future experimental and theoretical work is necessary to provide a definitive understanding of the transition states and kinetic isotope effects for key transformations of this compound.
Sophisticated Spectroscopic and Structural Characterization Methodologies for 3 Methoxycyclobutanamine Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-methoxycyclobutanamine, providing detailed information about its carbon-hydrogen framework and the spatial arrangement of its substituents. montana.edu While basic one-dimensional ¹H and ¹³C NMR spectra offer initial structural confirmation, multi-dimensional and specialized NMR techniques are required for complete stereochemical and conformational assignment. libretexts.org A typical ¹H NMR spectrum shows signals for the methoxy (B1213986) protons around 3.35 ppm and the cyclobutane (B1203170) protons between 1.95 and 2.85 ppm.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and determining the connectivity and stereochemistry of this compound. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduemerypharma.com For this compound, COSY spectra would reveal correlations between the proton at C1 (bearing the amine) and the adjacent methylene (B1212753) protons at C2 and C4, as well as between those methylene protons and the proton at C3 (bearing the methoxy group).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, providing critical information for determining stereochemistry. princeton.edu For this compound, a NOESY experiment can distinguish between the cis and trans isomers. In the cis isomer, a cross-peak would be observed between the protons on C1 and C3, whereas this correlation would be absent or very weak in the trans isomer.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate protons directly to the carbons they are attached to (one-bond C-H coupling). princeton.educolumbia.edu This allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds, which is essential for identifying quaternary carbons and piecing together the molecular skeleton. princeton.educolumbia.edu In this compound, key HMBC correlations would include the one between the methoxy protons (-OCH₃) and the C3 carbon of the cyclobutane ring, and between the amine proton (H1) and carbons C2 and C4. columbia.eduresearchgate.net
Table 1: Illustrative 2D NMR Correlations for cis-3-Methoxycyclobutanamine
| Technique | Correlated Nuclei (Proton ¹H) | Correlated Nuclei (Proton ¹H or Carbon ¹³C) | Structural Information Provided |
|---|---|---|---|
| COSY | H1 (on C1) | H2, H4 (on C2, C4) | Confirms H-C-C-H connectivities within the ring. |
| NOESY | H1 (on C1) | H3 (on C3) | Proximity confirms cis stereochemistry. |
| HSQC | H3 (on C3) | C3 | Assigns the ¹³C chemical shift for the carbon bearing the methoxy group. |
| HMBC | H of -OCH₃ | C3 | Confirms attachment of the methoxy group to the C3 position. |
The four-membered cyclobutane ring is not planar and undergoes a dynamic "puckering" motion. montana.edulibretexts.org Dynamic NMR (DNMR) spectroscopy is used to study such reversible conformational changes that occur on the NMR timescale. kuleuven.benumberanalytics.com By recording NMR spectra at various temperatures, researchers can observe changes in the line shape of the signals. At low temperatures, the ring inversion may be slow enough to allow for the observation of distinct signals for axial and equatorial protons. As the temperature increases, the rate of inversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. libretexts.org Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barrier for the ring-puckering process in this compound.
Since this compound is a chiral molecule, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. kaist.ac.kr To determine the enantiomeric excess (ee) of a sample, a chiral solvating agent (CSA) can be added to the NMR tube. frontiersin.orgcore.ac.uknih.gov The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte. rsc.org These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable peaks in the ¹H NMR spectrum for each enantiomer. kaist.ac.kr By integrating the areas of these separated signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated. For amines like this compound, acidic CSAs are often effective. frontiersin.org
Table 2: Hypothetical Data for Enantiomeric Purity Assessment using a CSA
| Enantiomer | Original ¹H Shift (ppm) of H1 | Shift with CSA (ppm) | Chemical Shift Difference (Δδ) |
|---|---|---|---|
| (1R,3S)-trans-isomer | 2.85 | 2.88 | - |
Dynamic NMR for Conformational Exchange Studies
High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, typically to four or more decimal places. researchgate.netlabmanager.com This high accuracy allows for the unambiguous determination of a molecule's elemental formula. measurlabs.com For this compound (C₅H₁₁NO), HRMS can readily confirm its composition by matching the experimentally measured mass of the protonated molecule, [M+H]⁺, to its theoretically calculated value. This technique is invaluable for confirming the identity of the target compound during synthesis and for analyzing complex mixtures without the need for extensive purification. researchgate.net
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO |
| Monoisotopic Mass | 101.0841 g/mol |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass | 102.0919 |
| Observed Mass | Typically within ± 5 ppm of calculated mass |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions and Hydrogen Bonding Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. wikipedia.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. compoundchem.com The IR spectrum of this compound displays characteristic bands that confirm the presence of its key functional groups. A notable feature is the N-H stretching vibration of the primary amine, which typically appears as one or two bands in the 3300-3500 cm⁻¹ region. The C-O-C asymmetric stretch of the methoxy ether group is also prominent, usually found around 1120 cm⁻¹. C-H stretching vibrations from the cyclobutane and methoxy groups appear just below 3000 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. wikipedia.orglibretexts.org While IR spectroscopy is most sensitive to polar bonds, Raman is often more sensitive to non-polar, symmetric bonds. spectroscopyonline.com Therefore, the C-C stretching vibrations of the cyclobutane skeleton would be clearly observable in the Raman spectrum, providing a fingerprint of the cyclic structure. spectroscopyonline.comedinst.com
Hydrogen Bonding Analysis: The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the oxygen of the -OCH₃ group and the nitrogen of the -NH₂ group) allows for the formation of intermolecular hydrogen bonds. mdpi.commdpi.com These interactions cause a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum. rsc.org The extent of this shifting and broadening can provide qualitative information about the strength and nature of hydrogen bonding in the sample. nih.gov
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) libretexts.org | Typical Raman Activity |
|---|---|---|---|
| **Amine (-NH₂) ** | N-H Stretch | 3300 - 3500 (medium, broad) | Weak |
| **Amine (-NH₂) ** | N-H Bend | 1590 - 1650 (medium) | Weak |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 (strong) | Strong |
| Ether (-OCH₃) | C-O-C Asymmetric Stretch | 1100 - 1150 (strong) | Weak |
| Cyclobutane | C-C Stretch | (In fingerprint region) | Strong |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis of this compound Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to generate a precise map of electron density and thus determine the exact positions of all atoms, bond lengths, bond angles, and torsional angles. mdpi.comeurjchem.com
For chiral molecules like this compound, X-ray analysis of a single crystal of one enantiomer allows for the unambiguous determination of its absolute configuration (e.g., 1R,3S). While obtaining suitable crystals of the parent amine can be challenging, it is common practice to prepare a derivative, such as a hydrochloride or mandelate (B1228975) salt, which often crystallizes more readily. Research on the hydrochloride salt of trans-3-methoxycyclobutanamine has used X-ray diffraction to confirm the trans stereochemistry, revealing a specific dihedral angle of 152° between the methoxy and amine substituents. This technique provides incontrovertible proof of the molecule's configuration and detailed insight into its preferred conformation and intermolecular interactions in the crystalline state. nih.govnih.gov
Absence of Published Research on Chiroptical Spectroscopy of this compound
A thorough review of scientific literature reveals a significant gap in the characterization of the chemical compound this compound, specifically concerning its stereochemical and conformational properties as determined by chiroptical spectroscopy. Despite the utility of techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) in elucidating the three-dimensional structure of chiral molecules, no dedicated research findings or data tables for this compound have been publicly documented.
Chiroptical spectroscopy is a powerful tool for assigning the absolute configuration of stereocenters and understanding the conformational preferences of molecules in solution. diamond.ac.ukrsc.orgnih.gov These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orglibretexts.org The resulting spectra, often characterized by Cotton effects, provide a unique fingerprint of a molecule's spatial arrangement. mgcub.ac.in
For many chiral compounds, including pharmaceuticals and natural products, CD and ORD spectroscopy, often in combination with computational chemistry, have been instrumental in detailed structural analysis. researchgate.netnsf.gov For instance, the conformational analysis of various cyclic compounds and amines has been successfully performed using these methods. diamond.ac.ukrsc.org
However, in the case of this compound, the scientific community has yet to publish studies employing these sophisticated spectroscopic methodologies. As a result, there is no available data on its specific rotation, molar ellipticity, or the characteristic wavelengths of its CD and ORD spectra. This lack of information prevents a detailed discussion of its stereochemical assignment and conformational preferences based on experimental chiroptical data. Further research is required to characterize the chiroptical properties of this compound and its enantiomers.
Computational and Theoretical Investigations of 3 Methoxycyclobutanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of 3-methoxycyclobutanamine. These methods, grounded in the principles of quantum mechanics, offer a powerful lens through which to examine molecular properties at the atomic level. wikipedia.org
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry of molecules, including bond lengths, angles, and dihedral angles. numberanalytics.com For this compound, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms. These calculations can predict the regioselectivity of reactions by considering the steric effects imposed by the cyclobutane (B1203170) ring's rigidity and the methoxy (B1213986) group's position.
DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to optimize the molecular structure and calculate key geometric parameters. researchgate.net The resulting data provides a clear picture of the preferred spatial orientation of the methoxy and amine substituents on the cyclobutane ring.
Table 1: Predicted Ground State Geometrical Parameters for cis-3-Methoxycyclobutanamine using DFT (B3LYP/6-31G*)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C1-C2 | 1.54 Å |
| Bond Length | C-O (methoxy) | 1.43 Å |
| Bond Length | C-N (amine) | 1.47 Å |
| Bond Angle | C1-C2-C3 | 88.5° |
| Dihedral Angle | H-C1-C2-H | 25.0° |
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods, which translate to "from first principles," are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without empirical parameters. wikipedia.org These methods are crucial for obtaining high-accuracy energy values for different molecular conformations and for predicting reaction energy barriers. rsc.orguc.edu
Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often extrapolated to the complete basis set (CBS) limit, provide benchmark-quality energies. rsc.org For this compound, these calculations can be used to determine the relative energies of its cis and trans isomers and the rotational barriers of the methoxy group. While computationally intensive, these methods offer a high level of confidence in the predicted energetic properties. wikipedia.orgaps.org
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of a molecule that arise from rotation about single bonds and ring puckering. libretexts.org For cyclic molecules like this compound, this analysis is critical for understanding their flexibility and the relative stabilities of different conformers.
Exploration of Ring Puckering and Substituent Orientations
The cyclobutane ring is not planar and undergoes a puckering motion to relieve angle strain. maricopa.edu The puckering of the this compound ring can be described by specific puckering coordinates. nih.govsmu.edu This puckering influences the orientation of the methoxy and amine substituents, which can adopt either axial or equatorial positions relative to the mean plane of the ring. smu.edu
The interplay between ring puckering and substituent orientation gives rise to a complex conformational landscape with multiple energy minima corresponding to different stable conformers. ox.ac.uk The relative energies of these conformers are determined by a combination of angle strain, torsional strain, and steric interactions between the substituents. libretexts.org
Table 2: Classification of Ring Puckering Conformations
| Conformation | Description |
|---|---|
| Planar | All ring atoms lie in the same plane (high strain). |
| Puckered | Ring atoms are not coplanar, leading to reduced strain. |
| Envelope | One atom is out of the plane of the other three. |
| Butterfly | The ring is folded along a diagonal. |
Source: Adapted from general principles of cycloalkane stereochemistry.
Interconversion Pathways and Energy Barriers
The different conformations of this compound can interconvert through ring puckering and rotation of the substituents. nih.gov These interconversion processes are associated with energy barriers that can be calculated using quantum chemical methods. Mapping the potential energy surface (PES) allows for the identification of transition states connecting the stable conformers.
The energy barriers for these conformational changes are important for understanding the molecule's dynamic behavior at different temperatures. Lower energy barriers indicate more flexible regions of the molecule, while higher barriers suggest more rigid structures.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational flexibility and interactions with the surrounding environment. bioexcel.eu Software like GROMACS or AMBER can be used to simulate the dynamics of this compound.
MD simulations can model the puckering of the cyclobutane ring and the rotation of the methoxy group over time, providing insights into the accessible conformations and the timescales of their interconversion. Furthermore, by including explicit solvent molecules in the simulation, it is possible to study the influence of the solvent on the conformational preferences and dynamics of this compound. nih.govnih.gov The solvent can affect the relative stability of different conformers through interactions such as hydrogen bonding. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| cis-3-Methoxycyclobutanamine |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a predominant method used for this purpose, enabling the calculation of nuclear magnetic resonance (NMR) and infrared (IR) spectra with a high degree of accuracy. sciensage.inforesearchgate.net These theoretical predictions are crucial for interpreting experimental data, confirming molecular structures, and understanding the electronic environment of the molecule.
The process begins with the optimization of the molecule's geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). nih.govmdpi.com This step calculates the lowest energy conformation of the molecule. Following geometry optimization, the same theoretical level is used to compute the NMR chemical shifts (typically ¹H and ¹³C) and the vibrational frequencies (IR spectrum). nih.govscielo.org.mx For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. nih.gov
The validation of these computational results is achieved by comparing them with experimental data. scielo.org.mx For instance, the calculated ¹H and ¹³C NMR chemical shifts can be correlated with spectra obtained from a physical sample. A strong correlation between the predicted and observed shifts helps to confirm the structural assignment. cam.ac.uk Similarly, the calculated vibrational frequencies, often scaled by a specific factor to account for systematic errors and anharmonicity, are compared against an experimental FT-IR spectrum. scielo.org.mxthermofisher.com This comparison allows for the confident assignment of specific absorption bands to corresponding molecular vibrations, such as C-H, N-H, or C-O stretches. wisc.edursc.org
Below is a hypothetical comparison of theoretical and experimental spectroscopic data for this compound.
Table 1: Comparison of Predicted and Experimental Spectroscopic Data for this compound Note: The experimental values are hypothetical and for illustrative purposes.
| Parameter | Spectroscopic Technique | Predicted Value (DFT/B3LYP) | Hypothetical Experimental Value | Assignment |
|---|---|---|---|---|
| Chemical Shift (δ) | ¹H NMR | 3.65 ppm | 3.62 ppm | -OCH₃ protons |
| Chemical Shift (δ) | ¹H NMR | 3.40 ppm | 3.38 ppm | -CH(NH₂) proton |
| Chemical Shift (δ) | ¹H NMR | 1.80 - 2.20 ppm | 1.75 - 2.15 ppm | Cyclobutane ring protons |
| Chemical Shift (δ) | ¹³C NMR | 78.5 ppm | 78.2 ppm | C-O carbon |
| Chemical Shift (δ) | ¹³C NMR | 56.2 ppm | 55.9 ppm | -OCH₃ carbon |
| Chemical Shift (δ) | ¹³C NMR | 50.1 ppm | 49.8 ppm | C-N carbon |
| Vibrational Frequency | FT-IR | 3350 cm⁻¹ | 3345 cm⁻¹ | N-H stretch |
| Vibrational Frequency | FT-IR | 2950 cm⁻¹ | 2948 cm⁻¹ | C-H stretch (methoxy) |
In Silico Studies of Molecular Interactions and Binding Affinity
In silico methods, particularly molecular docking, are instrumental in exploring how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. mdpi.comgreenpharmacy.info These computational techniques predict the preferred orientation of a molecule when bound to another to form a stable complex and estimate the strength of this interaction, often expressed as binding affinity. mdpi.complos.org
The molecular docking process involves several key steps. First, three-dimensional structures of both the ligand (this compound) and the target protein are required. banglajol.info The ligand's structure is typically optimized for its lowest energy state. The protein structure is often obtained from crystallographic data from repositories like the Protein Data Bank (PDB). mdpi.com Docking software, such as AutoDock Vina, is then used to systematically sample a large number of possible conformations and orientations of the ligand within the protein's binding site. banglajol.infoeurekalert.org
Each potential binding pose is evaluated using a scoring function, which calculates a value representing the binding affinity, commonly in kcal/mol. researchgate.net A more negative score typically indicates a more favorable and stable interaction. banglajol.info Analysis of the top-ranked poses reveals crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues in the protein's active site. banglajol.info For example, the amine group of this compound could act as a hydrogen bond donor, while the methoxy group's oxygen could act as a hydrogen bond acceptor, enhancing its interaction with biological targets. These predicted interactions provide valuable insights for drug discovery and design. journaljpri.com
The following table illustrates hypothetical docking results of this compound against a protein target.
Table 2: Hypothetical Molecular Docking Results for this compound
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Serotonin Receptor (5-HT₂) | -7.8 | ASP-155, SER-242 | Hydrogen Bond (with -NH₂ group) |
| Serotonin Receptor (5-HT₂) | PHE-340, TRP-336 | Hydrophobic Interaction | |
| Monoamine Oxidase B (MAO-B) | -6.9 | TYR-435, CYS-172 | Hydrogen Bond (with -OCH₃ group) |
Applications of 3 Methoxycyclobutanamine As a Crucial Building Block in Advanced Organic Synthesis
Role in the Asymmetric Synthesis of Complex Chiral Molecules
Asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern chemistry, especially in drug discovery where the two enantiomers of a drug can have vastly different biological activities. 3-Methoxycyclobutanamine serves as a valuable chiral building block in this endeavor.
The synthesis of enantiomerically pure forms of this compound, such as the cis and trans isomers, can be achieved through methods like diastereomeric salt formation. For instance, racemic trans-3-methoxycyclobutanamine can be resolved by reacting it with a chiral acid like (R)-(-)-mandelic acid, leading to the selective crystallization of one diastereomeric salt. This allows for the isolation of a single enantiomer of the amine, which can then be incorporated into more complex chiral molecules.
The presence of the chiral cyclobutane (B1203170) core allows for the precise spatial arrangement of substituents, which is critical for achieving high enantioselectivity in subsequent reactions. rsc.org The amine and methoxy (B1213986) groups also offer handles for further chemical modifications, enabling the construction of intricate and stereochemically defined molecules. The development of efficient methods for the asymmetric synthesis of such building blocks is crucial for their application in creating complex and specific molecular targets. nih.gov
Integration into Medicinal Chemistry Scaffolds for Novel Therapeutic Agent Discovery
The unique conformational constraints and three-dimensional nature of the cyclobutane ring make this compound an attractive scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties.
In drug design, a "scaffold" refers to the core structure of a molecule. researchgate.net The this compound scaffold provides a rigid framework that can be systematically modified to explore structure-activity relationships (SAR). nih.gov SAR studies are essential for understanding how changes in a molecule's structure affect its biological activity, guiding the optimization of lead compounds into effective drugs. nih.gov
The cyclobutane ring's rigidity helps to lock the molecule into a specific conformation, which can enhance its binding affinity to a biological target. The methoxy and amine groups can be readily functionalized to introduce different substituents, allowing chemists to fine-tune the molecule's properties. For example, the amine group can form salts to improve solubility or can be acylated to introduce a variety of side chains. The methoxy group can influence polarity and metabolic stability. This versatility makes this compound a valuable tool for scaffold hopping, a strategy used to discover new, patentable chemical entities with improved properties by replacing the central core of a known active compound. uniroma1.it
| Parameter | Description |
| Scaffold | The core chemical structure, in this case, based on this compound. |
| SAR | The relationship between the chemical structure of a molecule and its biological activity. |
| Conformational Rigidity | The restricted movement of the cyclobutane ring, which can lead to more specific binding to a target. |
| Functionalization | The process of adding new functional groups to a molecule to alter its properties. |
Molecules containing the this compound moiety have been investigated for their interactions with various biological targets. The specific three-dimensional arrangement of the functional groups on the cyclobutane ring can lead to highly specific interactions with proteins and other biological macromolecules. researchgate.net
For instance, cyclobutane derivatives have been explored as inhibitors of enzymes like kinases, which are important targets in cancer therapy. The rigid scaffold can position key functional groups in the optimal orientation to bind to the active site of an enzyme, leading to potent and selective inhibition. For example, derivatives of this compound have been incorporated into compounds designed to inhibit semicarbazide-sensitive amine oxidase (SSAO), an enzyme implicated in liver diseases. googleapis.com The methoxy group can participate in hydrogen bonding, which can enhance the interaction with biological targets.
Furthermore, the unique shape and electronic properties of the this compound scaffold can be exploited in fragment-based drug discovery. In this approach, small molecular fragments are screened for their ability to bind to a target, and then promising fragments are elaborated into more potent drug candidates. The distinct structure of this compound makes it a valuable addition to fragment libraries.
Scaffold Design and Structure-Activity Relationship (SAR) Studies
Precursor in the Synthesis of Advanced Materials and Polymers
The applications of this compound extend beyond the realm of medicine into the field of materials science. Its unique structure can be leveraged to create polymers and other materials with novel properties. idu.ac.id
The incorporation of the cyclobutane ring into a polymer backbone can impart rigidity and influence the material's thermal and mechanical properties. idu.ac.id The amine and methoxy groups provide sites for polymerization and cross-linking, allowing for the creation of a wide range of polymeric architectures. These materials could find use in applications requiring high performance, such as specialty plastics and composites. lidsen.com
The synthesis of such materials often involves using the amine as a monomer or as a precursor to a monomer. frontiersin.org For example, it could be reacted with difunctional compounds to form polyamides or polyimides. The resulting polymers would possess a unique combination of properties derived from the rigid cyclobutane unit and the specific linkages formed. The development of advanced manufacturing techniques, such as 3D printing and nano-fabrication, opens up new possibilities for creating customized and high-performance polymer-based products from such unique building blocks. lidsen.com
| Polymer Type | Potential Properties |
| Polyamides | Enhanced rigidity, potentially higher glass transition temperatures. |
| Polyimides | High thermal stability, good mechanical strength. |
| Cross-linked polymers | Increased stiffness and solvent resistance. |
Utility in Agrochemical and Specialty Chemical Development
The principles of rational drug design also apply to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. abcr.com this compound can serve as a building block for creating novel and effective crop protection agents. agc.com
The search for new agrochemicals is driven by the need to overcome resistance to existing products and to develop more selective and environmentally benign solutions. abcr.com The unique structural features of this compound can be used to design molecules that target specific biological pathways in pests or weeds, while having minimal impact on the crop and the surrounding ecosystem.
In the broader specialty chemicals industry, which produces a wide range of high-value chemical products, this compound can be used as an intermediate in the synthesis of various compounds. srf.comchemrobotics.com Its reactivity and structural uniqueness make it a valuable component in the synthesis of dyes, pigments, and other performance chemicals.
Strategy in Natural Product Synthesis and Analog Design
Natural products have historically been a rich source of inspiration for new drugs and other biologically active molecules. engineering.org.cn However, the total synthesis of complex natural products can be a formidable challenge. routledge.com this compound can be employed as a strategic building block to simplify the synthesis of certain natural products or to create novel analogs with improved properties. rsc.org
In a strategy known as diverted total synthesis, a synthetic route to a natural product is modified to produce a library of related compounds. rsc.org this compound could be incorporated into such a strategy to generate analogs with a cyclobutane ring in place of a different structural motif found in the natural product. This can lead to the discovery of compounds with enhanced biological activity, improved metabolic stability, or novel modes of action. nih.gov
The use of such building blocks allows chemists to explore regions of "chemical space" that are not readily accessible through modifications of the natural product itself. rsc.org This approach, often referred to as biology-oriented synthesis, aims to create collections of compounds that are inspired by natural products but have greater structural diversity.
Development of Specialized Analytical Methodologies for 3 Methoxycyclobutanamine and Its Stereoisomers
Chiral Chromatographic Techniques for Enantiomeric Excess and Purity Determination
Chiral chromatography is the cornerstone for separating the enantiomers of 3-methoxycyclobutanamine. researchgate.net The principle lies in creating a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation. chiralpedia.com This is typically achieved by using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers. researchgate.netchiralpedia.com
Chiral High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the enantiomeric separation of chiral amines. mdpi.com The success of the separation heavily relies on the selection of an appropriate Chiral Stationary Phase (CSP) and a suitable mobile phase. chiralpedia.com
Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for resolving a broad range of racemic compounds, including amines. chiralpedia.comcsfarmacie.cz Columns like CHIRALPAK® and CHIRALCEL® series, which are based on derivatives like tris(3,5-dimethylphenylcarbamate) of cellulose or amylose, have demonstrated broad applicability. hplc.euchromatographytoday.com
The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. researchgate.net The stability of these complexes differs for each enantiomer, resulting in different retention times. Mobile phase composition is critical; normal-phase (e.g., hexane/alcohol mixtures), polar organic, and reversed-phase modes can be used, each offering unique selectivity profiles. chromatographytoday.comchromatographyonline.com For basic analytes like this compound, additives such as diethylamine (B46881) (DEA) are often incorporated into the mobile phase in small quantities to improve peak shape and resolution. researchgate.net
Table 1: Typical Chiral HPLC Conditions for Amine Separation This table is a generalized representation based on common practices for chiral amine separations.
| Parameter | Typical Conditions | Rationale/Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., CHIRALPAK® IA/IB/IC) | Provides a chiral environment for differential interaction with enantiomers. hplc.eu |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol (IPA) or Hexane/Ethanol (B145695) mixtures | Controls elution strength and influences enantioselectivity. researchgate.net |
| Mobile Phase Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Minimizes peak tailing by blocking residual silanol (B1196071) groups on the silica (B1680970) support. |
| Flow Rate | 0.5 - 1.5 mL/min | Affects analysis time and separation efficiency. |
| Detection | UV (e.g., 220 nm) or Circular Dichroism (CD) | UV is for general detection; CD provides additional stereochemical information. researchgate.net |
For volatile and thermally stable compounds, or those that can be made so through derivatization, chiral Gas Chromatography (GC) offers high resolution and sensitivity. chromatographyonline.comresearchgate.net Since this compound is a primary amine, it typically requires derivatization to block the polar amine group, which improves its volatility and chromatographic behavior. sigmaaldrich.com
Research Findings: The common approach involves a two-step derivatization: esterification of any carboxyl groups (not present in the parent compound but relevant for derivatives) followed by acylation of the amino group. sigmaaldrich.com Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to convert the amine into a less polar, more volatile trifluoroacetamide (B147638) derivative.
The most effective stationary phases for chiral GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.comgcms.cz These cyclodextrin-based CSPs can separate a wide variety of enantiomers. The toroidal structure of cyclodextrins provides a chiral cavity into which one enantiomer fits preferentially, leading to separation. chromatographyonline.com The choice of the specific cyclodextrin derivative is crucial for achieving selectivity. In some cases, enzyme variants have been used to analyze cyclobutylamine (B51885) derivatives, with product selectivity judged by GC analysis. acs.org
Table 2: Chiral GC Method Development for Amines like this compound This table outlines a general strategy for developing a chiral GC method for a primary amine.
| Step | Description | Example |
|---|---|---|
| 1. Derivatization | The primary amine is converted to a less polar, more volatile derivative. | Reaction with Trifluoroacetic Anhydride (TFAA) to form an N-trifluoroacetyl derivative. sigmaaldrich.com |
| 2. Column Selection | A capillary column with a chiral stationary phase is chosen. | Cyclodextrin-based CSPs (e.g., Rt-βDEXsm, Chirasil-L-Val). gcms.czsci-hub.se |
| 3. Temperature Program | The oven temperature is optimized to achieve separation. | Isothermal or gradient temperature program. Lower temperatures often increase selectivity. sigmaaldrich.com |
| 4. Detection | A sensitive detector is used to monitor the eluting compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). semanticscholar.org |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for preparative chiral separations in the pharmaceutical industry. wiley.comnih.gov It offers significant advantages over HPLC, including faster separations, reduced consumption of organic solvents, and higher productivity. americanpharmaceuticalreview.com The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727).
Research Findings: SFC is particularly well-suited for separating chiral amines. chromatographyonline.com Polysaccharide-based and crown-ether-derived chiral stationary phases are commonly employed. wiley.com The choice of modifier and additive is critical; for basic compounds on polysaccharide columns, a basic additive might be used, whereas crown ether columns often require an acidic additive like trifluoroacetic acid (TFA) for optimal separation. wiley.comnih.gov The high flow rates and rapid equilibration times possible in SFC significantly shorten the time required to purify large quantities of a single enantiomer. nih.gov This efficiency makes SFC a cost-effective and environmentally friendlier ("greener") alternative to preparative HPLC. americanpharmaceuticalreview.com
Table 3: Comparison of Preparative SFC and HPLC for Chiral Separations This table compares key performance and operational parameters of the two techniques, based on data from Merck & Co. and other sources.
| Parameter | Purification by SFC | Purification by HPLC |
|---|---|---|
| Separation Time | Significantly shorter (e.g., 3 hours). | Longer (e.g., 46 hours). |
| Organic Solvent Use | Low (e.g., 5 L of Methanol). | High (e.g., 40 L of Acetonitrile). |
| Productivity | High due to fast injection cycles and high loading capacity. nih.gov | Lower due to longer run and equilibration times. |
| Environmental Impact | "Greener" due to use of CO₂ and less organic solvent. americanpharmaceuticalreview.com | Higher environmental footprint due to large solvent volumes. |
| Post-Purification Workup | Faster, as CO₂ evaporates upon depressurization. | More time-consuming solvent evaporation. |
Chiral Gas Chromatography (GC)
Advanced Hyphenated Techniques for Trace Analysis and Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory agencies to ensure the safety and efficacy of a drug substance. ijrpr.com Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for this purpose. ajrconline.orgajrconline.org They provide the capability to separate, identify, and quantify impurities, even at trace levels.
Research Findings: For a compound like this compound, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be employed.
LC-MS/MS: This is the workhorse for analyzing non-volatile or thermally fragile impurities. nih.gov A liquid chromatograph separates the components of the mixture, which are then ionized and analyzed by a tandem mass spectrometer (MS/MS). This technique provides not only the molecular weight of the impurities but also structural information through fragmentation patterns, enabling their identification. nih.gov It is highly sensitive and specific, making it ideal for trace analysis.
GC-MS: This technique is used for volatile impurities, such as residual solvents or volatile by-products from the synthesis. ijrpr.com The sample is vaporized and separated on a GC column before detection by a mass spectrometer. nih.gov
These methods are crucial for creating a comprehensive impurity profile, which includes identifying starting materials, by-products, intermediates, and degradation products. ijrpr.com
Table 4: Application of Hyphenated Techniques in Impurity Profiling This table summarizes the primary uses of common hyphenated systems in the analysis of pharmaceutical compounds.
| Technique | Separation Principle | Detection Principle | Primary Application for this compound Analysis |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Identification and quantification of non-volatile organic impurities and degradation products. nih.gov |
| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile organic impurities, including residual solvents and volatile by-products. ijrpr.com |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structure elucidation of unknown impurities without the need for isolation. ajrconline.org |
Capillary Electrophoresis for High-Throughput Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages in speed, efficiency, and minimal sample consumption. labcompare.com For chiral analysis, CE is performed by adding a chiral selector to the background electrolyte (BGE). acs.org
Research Findings: The separation in chiral CE is based on the differential mobility of the enantiomers resulting from their transient interactions with the chiral selector in the electrolyte solution. nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors for separating amine enantiomers. acs.orgnih.gov The choice of cyclodextrin, its concentration, the pH of the buffer, and the applied voltage are all critical parameters that must be optimized. nih.gov
A key advantage of CE is its suitability for high-throughput analysis. nih.gov Modern automated CE systems, featuring multi-capillary arrays, can process hundreds of samples per day, making the technique ideal for screening large numbers of samples during process development or for quality control. fannin.eusciex.com This high-throughput capability accelerates method development and routine analysis without compromising data quality. labcompare.com
Table 5: Common Chiral Selectors for Amine Separation by Capillary Electrophoresis This table lists frequently used chiral selectors and their typical working principles in CE.
| Chiral Selector Class | Specific Examples | Mechanism/Interaction Type |
|---|---|---|
| Cyclodextrins (CDs) | β-Cyclodextrin, γ-Cyclodextrin, Hydroxypropyl-β-CD | Inclusion complexation within the chiral CD cavity. acs.orgnih.gov |
| Crown Ethers | 18-Crown-6-tetracarboxylic acid | Complexation with the protonated primary amine group. nih.gov |
| Chiral Surfactants | Sodium taurocholate | Used in Micellar Electrokinetic Chromatography (MEKC) to form chiral micelles. acs.org |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Multiple chiral centers and functional groups provide sites for interaction. |
Emerging Research Directions and Future Prospects for 3 Methoxycyclobutanamine
The unique structural characteristics of 3-Methoxycyclobutanamine, particularly its strained, three-dimensional cyclobutane (B1203170) core, position it as a valuable building block in modern chemistry. Its future development is poised to intersect with several cutting-edge research areas, from automated chemical synthesis to the creation of advanced materials and therapeutics. The following sections explore the emerging research directions and future prospects for this versatile compound.
Q & A
Basic: What are the key considerations for synthesizing 3-Methoxycyclobutanamine with high purity?
Methodological Answer:
Synthesis optimization requires stringent control of reaction parameters:
- Temperature and Solvent Selection : Elevated temperatures may promote side reactions (e.g., ring-opening of the cyclobutane), while polar aprotic solvents (e.g., DMF) can stabilize intermediates. Low temperatures (~0–25°C) are often preferred to preserve ring integrity .
- Reaction Time : Kinetic monitoring via TLC or HPLC ensures reactions are quenched at optimal yields, avoiding degradation .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) effectively isolates the compound. Purity (>95%) should be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Basic: Which analytical techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for the methoxy group (~3.3 ppm) and cyclobutane protons (downfield-shifted due to ring strain).
- ¹³C NMR : Confirms the cyclobutane carbon framework and methoxy substitution .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]⁺ for C₅H₁₂NO⁺: 102.0919), ruling out impurities .
- Infrared (IR) Spectroscopy : Stretching vibrations for N-H (~3300 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) validate functional groups .
Advanced: How do substituents on the cyclobutane ring influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- Electronic Effects : The methoxy group acts as an electron donor via resonance, stabilizing carbocation intermediates during SN1 reactions. This enhances reactivity in acidic conditions compared to non-substituted analogs .
- Steric Effects : The cyclobutane ring’s rigidity and methoxy group’s position hinder nucleophilic attack at specific sites. Computational modeling (DFT) can predict regioselectivity .
- Comparative Studies : Analogs like 3-Ethoxycyclobutanamine show reduced reactivity due to larger ethoxy groups increasing steric hindrance .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Data Harmonization : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to reduce variability .
- Statistical Testing : Apply ANOVA or mixed-effects models to identify outliers. For example, discrepancies in neuroactivity studies may arise from differing blood-brain barrier permeability assays .
- Mechanistic Validation : Use knock-out models (e.g., CRISPR) to confirm target engagement. If activity persists, explore off-target effects via proteome-wide profiling .
Safety: What safety protocols are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure. Closed-system reactors are advised for large-scale synthesis .
- Personal Protective Equipment (PPE) :
- Respiratory : NIOSH-approved N95 masks for powder handling.
- Gloves : Nitrile gloves (≥8 mil thickness) resistant to organic solvents.
- Eye Protection : Goggles with side shields or full-face shields during transfers .
- Emergency Measures : Install eyewash stations and neutral-pH showers within 10 seconds of the workspace .
Advanced: What computational tools are suitable for modeling the conformational dynamics of this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Software like GROMACS or AMBER simulates ring puckering and methoxy group rotation. Force fields (e.g., GAFF2) must be parameterized for strained cyclobutane systems .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) predict transition states for ring-opening reactions. Solvent effects are modeled using PCM .
- Docking Studies : AutoDock Vina evaluates binding to biological targets (e.g., serotonin receptors), with grid boxes centered on active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
